molecular formula C21H22BrN3O3 B11368147 N-(4-bromo-2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(4-bromo-2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B11368147
M. Wt: 444.3 g/mol
InChI Key: IIMTYVHZANLGST-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under acidic or basic conditions.

    Amide Formation: The final step involves the coupling of the oxadiazole derivative with the brominated aromatic amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the oxadiazole ring can yield amine derivatives.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its unique structural features.

    Materials Science: In the development of novel materials with specific electronic or photonic properties.

    Biological Studies: As a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is not fully elucidated, but it is believed to interact with specific molecular targets through its aromatic and oxadiazole moieties. These interactions may involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • N-(4-fluoro-2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • N-(4-iodo-2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Uniqueness

N-(4-bromo-2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall biological activity. The combination of the brominated aromatic ring and the oxadiazole moiety provides a distinct chemical profile that can be leveraged for specific applications in medicinal and materials chemistry.

Properties

Molecular Formula

C21H22BrN3O3

Molecular Weight

444.3 g/mol

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C21H22BrN3O3/c1-13-11-16(22)12-14(2)20(13)23-18(26)5-4-6-19-24-21(25-28-19)15-7-9-17(27-3)10-8-15/h7-12H,4-6H2,1-3H3,(H,23,26)

InChI Key

IIMTYVHZANLGST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)C)Br

Origin of Product

United States

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